Omethoate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOQEXFMJCDPG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)CSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676083 | |

| Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189510-77-7 | |

| Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Omethoate-d3: Structure, Properties, and Application in Bioanalytical Methods

This technical guide provides a comprehensive overview of Omethoate-d3, a deuterated isotopologue of the organophosphate insecticide Omethoate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the chemical structure, physicochemical properties, and critically, the application of this compound as an internal standard in quantitative bioanalytical assays. The narrative emphasizes the scientific rationale behind methodological choices, ensuring a robust and reliable analytical approach.

Introduction: The Significance of Isotopic Labeling in Omethoate Analysis

Omethoate, the oxygen analog and primary active metabolite of the insecticide Dimethoate, is a potent acetylcholinesterase inhibitor.[1][2] Its presence in environmental and biological samples is of significant toxicological concern, necessitating sensitive and accurate analytical methods for its quantification.[3][4] The inherent variability of complex matrices such as plasma, urine, and tissue homogenates can lead to significant analytical challenges, including ion suppression or enhancement in mass spectrometry-based assays.[5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these matrix effects.[6] By incorporating three deuterium atoms on the N-methyl group, this compound exhibits nearly identical chemical and physical properties to the unlabeled analyte.[7] This ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. The mass difference allows for its distinct detection by a mass spectrometer, enabling accurate correction for analytical variability and leading to highly reliable quantitative data.[5]

Chemical Structure and Physicochemical Properties

The key distinction of this compound lies in the substitution of three hydrogen atoms with deuterium on the N-methyl group. This seemingly minor alteration has a profound impact on its utility in analytical chemistry without significantly altering its chemical behavior in the analytical workflow.

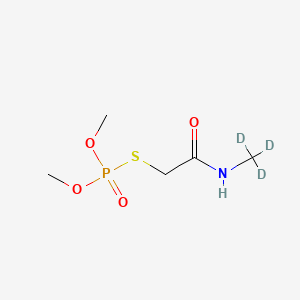

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essentially identical to those of Omethoate, with a marginal increase in molecular weight due to the presence of deuterium.

| Property | Value | Source |

| Chemical Name | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [7] |

| CAS Number | 1189510-77-7 | [7] |

| Molecular Formula | C₅H₉D₃NO₄PS | [7] |

| Molecular Weight | 216.21 g/mol | [7] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in methanol, acetonitrile, and water | Inferred from Omethoate solubility |

| LogP | -0.9 | [7] |

Plausible Synthesis Route for this compound

While specific proprietary synthesis methods for this compound are not publicly detailed, a plausible synthetic route can be conceptualized based on the known synthesis of Omethoate and general deuteration techniques. The key step involves the introduction of the trideuteriomethylamine.

A common method for Omethoate synthesis involves the reaction of O,O-dimethyl phosphorothioic acid with 2-chloro-N-methylacetamide. For the deuterated analog, the synthesis would likely utilize 2-chloro-N-(trideuteriomethyl)acetamide. This deuterated intermediate can be prepared by reacting chloroacetyl chloride with trideuteriomethylamine (CD₃NH₂).

Caption: Plausible synthetic pathway for this compound.

This approach ensures the specific incorporation of the deuterium label at the desired position with high isotopic purity.

Application as an Internal Standard in Bioanalysis

The primary and most critical application of this compound is as an internal standard for the quantification of Omethoate in complex biological matrices. Its utility is best demonstrated through a detailed experimental protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Methodological Choices

The selection of each component of the analytical method is guided by the physicochemical properties of Omethoate and the need for high sensitivity and selectivity.

-

Sample Preparation: A "dilute and shoot" or a simple protein precipitation method is often preferred for urine and plasma samples to minimize sample manipulation and potential analyte loss.[4] For more complex matrices like tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides efficient extraction and cleanup.[5] Acetonitrile is a common extraction solvent due to its ability to efficiently precipitate proteins and extract a wide range of pesticides.

-

Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed to separate Omethoate from endogenous matrix components.[5] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate, is used to achieve good peak shape and retention.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for the ionization of Omethoate.[4] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Detailed Experimental Protocol: Quantification of Omethoate in Human Urine

This protocol provides a step-by-step methodology for the analysis of Omethoate in human urine using this compound as an internal standard.

4.2.1. Materials and Reagents

-

Omethoate certified reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human urine (drug-free)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

4.2.2. Preparation of Standards and Quality Control Samples

-

Prepare a 1 mg/mL stock solution of Omethoate in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a series of working standard solutions of Omethoate by serial dilution of the stock solution with 50:50 methanol:water.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of the Omethoate working solutions into drug-free human urine.

4.2.3. Sample Preparation

-

To 100 µL of urine sample, calibration standard, or QC sample in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for Omethoate analysis in urine.

4.2.4. LC-MS/MS Parameters

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

4.2.5. MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Omethoate | 214.0 | 183.0 | 15 |

| 214.0 | 125.0 | 20 | |

| This compound | 217.0 | 186.0 | 15 |

| 217.0 | 125.0 | 20 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion for this compound is 3 Da higher than Omethoate due to the three deuterium atoms. The fragment ion at m/z 186.0 for this compound corresponds to the loss of the methoxy group, analogous to the m/z 183.0 fragment for Omethoate. The fragment at m/z 125.0 is common to both as it does not contain the N-methyl group.

4.2.6. Data Analysis

The concentration of Omethoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Metabolism of Omethoate

Understanding the metabolic fate of Omethoate is crucial for toxicological studies and for identifying relevant biomarkers of exposure. Omethoate itself is a metabolite of Dimethoate.[1] The metabolism of Omethoate proceeds through several pathways, including hydrolysis and demethylation.

Key metabolites of Omethoate include:

-

Dimethyl phosphate (DMP): Formed by the hydrolysis of the P-S bond.[8][9]

-

O-desmethyl omethoate: Resulting from the demethylation of one of the methoxy groups.[10]

-

Omethoate carboxylic acid: Formed by the hydrolysis of the amide group.

Caption: Simplified metabolic pathway of Omethoate.

The use of this compound in metabolic studies can help in elucidating these pathways and quantifying the formation of various metabolites.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring accurate and precise quantification of Omethoate in complex biological and environmental matrices. Its use as an internal standard effectively compensates for matrix-induced analytical variability, thereby enhancing the reliability and defensibility of the data. The methodologies outlined in this guide provide a robust framework for the implementation of this compound in routine analytical workflows, contributing to a better understanding of the toxicology and environmental fate of this significant organophosphate compound.

References

- Anastassiades, M., et al. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. EURL-SRM.

- European Food Safety Authority. (2016). Assessment of the human health through the pesticide active substance for dimethoate and its metabolites in food. EFSA Journal, 14(4), 4461.

- Hassan, A., Zayed, S. M. A. D., & Abdel-Hamid, F. M. (1969). Metabolism of organophosphorus insecticides. V. Mechanism of detoxification of dimethoate in the rat. Biochemical Pharmacology, 18(9), 2429-2438.

- John, H., et al. (2010). Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS.

- Lucier, G. W., & Menzer, R. E. (1970). Nature of oxidative metabolites of dimethoate formed in rats, liver microsomes, and bean plants. Journal of Agricultural and Food Chemistry, 18(4), 698-704.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46782632, this compound. Retrieved from [Link]

- Panuwet, P., et al. (2007). Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Exposure Science & Environmental Epidemiology, 17(4), 321-330.

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

- Wang, L., et al. (2019). Identification and Dissipation of Omethoate and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS. Journal of Agricultural and Food Chemistry, 67(22), 6195-6202.

-

World Health Organization. (1972). 1971 Evaluations of some pesticide residues in food. WHO Pesticide Residues Series, No. 1. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous quantification of the organophosphorus pesticides dimethoate and omethoate in porcine plasma and urine by LC-ESI-MS/MS and flow-injection-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C5H12NO4PS | CID 46782632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and Dissipation of Omethoate and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

An In-Depth Technical Guide to Omethoate-d3 (CAS Number: 1189510-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Omethoate-d3, a deuterated isotopologue of the organophosphorus insecticide Omethoate. As the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in quantitative analytical methods, this guide delves into the core chemical information, synthesis rationale, analytical applications, and safe handling of this compound. The primary application of this compound is as an internal standard in mass spectrometry-based analyses, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Omethoate residues in complex matrices such as food, environmental samples, and biological fluids. This document serves as a critical resource for researchers and analytical chemists, offering detailed protocols and foundational knowledge to support the development and validation of robust analytical methods.

Introduction to Omethoate and the Role of Isotopic Labeling

Omethoate (CAS: 1113-02-6) is a systemic organophosphorus insecticide and acaricide used to control a wide range of insects and mites in agriculture.[1] It functions as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine at nerve endings and subsequent overstimulation of the nervous system in target pests.[1] Due to its toxicity and potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Omethoate in various commodities.

Accurate quantification of Omethoate residues is crucial for ensuring food safety and monitoring environmental contamination. Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose. However, the complexity of sample matrices can lead to significant analytical challenges, including matrix effects (ion suppression or enhancement) that can compromise the accuracy and reproducibility of results.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these challenges.[2][3] this compound is chemically identical to Omethoate, with the exception of three hydrogen atoms on the N-methyl group being replaced by deuterium atoms. This mass difference allows for its distinction from the native analyte by the mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization.[4] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any analyte loss during extraction and cleanup, as well as variations in instrument response, can be accurately corrected for, leading to highly reliable quantitative data.[2]

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in analytical methods.

| Property | Value | Source |

| CAS Number | 1189510-77-7 | [5][6] |

| Molecular Formula | C₅H₉D₃NO₄PS | [5] |

| Molecular Weight | 216.21 g/mol | [5] |

| Appearance | Colorless Oil to Thick Oil | [7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

| Storage Temperature | 2-8°C Refrigerator | [8] |

Rationale for Synthesis and Isotopic Labeling

While specific synthesis protocols for commercial this compound are proprietary, a general understanding of its synthesis can be inferred from the synthesis of Omethoate and common deuteration techniques. The synthesis of Omethoate typically involves the reaction of an appropriate organophosphorus precursor with an N-methyl-containing moiety.[9]

The deuteration in this compound is specifically at the N-methyl group. This is a strategic choice for several reasons:

-

Chemical Stability: The C-D bond is stronger than the C-H bond, making the deuterium label less susceptible to exchange under typical analytical conditions.

-

Synthetic Accessibility: Deuterated methylamine (CD₃NH₂) or a deuterated methylating agent can be incorporated during the synthesis. The synthesis of deuterated methylamine hydrochloride has been described in the literature, providing a potential precursor.[10]

-

Mass Shift: The +3 Da mass shift is sufficient to prevent isotopic overlap with the natural abundance isotopes of Omethoate, ensuring clear differentiation in the mass spectrometer.

A plausible synthetic route would involve the reaction of O,O-dimethyl phosphorothioic acid with 2-chloro-N-(methyl-d3)-acetamide. The latter can be synthesized from chloroacetyl chloride and deuterated methylamine.

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective detection of Omethoate. The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte and its internal standard.

Typical LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 2-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The selection of appropriate MRM transitions is critical for the selectivity of the method. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Omethoate | 214.0 | 125.0 | 183.0 | Optimized experimentally |

| This compound | 217.0 | 128.0 | 186.0 | Optimized experimentally |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The fragmentation of Omethoate has been studied, and the major fragmentation pathways can be used to predict the transitions for this compound. [11]

Caption: Schematic of the LC-MS/MS analytical workflow.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standards containing a fixed concentration of this compound and varying concentrations of Omethoate. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of Omethoate in the sample is then determined from this calibration curve. This ratiometric approach effectively corrects for any variations in sample processing and instrument response. [2]

Stability and Storage

The stability of this compound as a reference material is critical for its use in quantitative analysis.

-

Long-term Storage: this compound should be stored at 2-8°C in a tightly sealed container to prevent degradation. [8]For long-term stability, storage at -20°C is recommended for stock solutions. [12][13]Studies on other pesticides have shown stability for several years under these conditions. [13][14]* Working Solutions: Working solutions should be prepared fresh as needed. If stored, they should be kept at low temperatures and protected from light.

-

pH Sensitivity: The non-deuterated Omethoate is known to be more stable in acidic conditions and hydrolyzes in alkaline media. [15]It is prudent to assume similar stability for this compound and maintain acidic conditions for aqueous solutions.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart, which is a toxic substance.

-

Hazard Classification: Omethoate is classified as toxic if swallowed and may cause harm in contact with skin. [16][17]* Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, lab coat, and safety glasses, should be worn. [8]* Handling: All handling should be performed in a well-ventilated area, preferably in a fume hood. [8]* Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials. [18] A Safety Data Sheet (SDS) for this compound should always be consulted before use. [16]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Omethoate residues in a variety of complex matrices. Its use as an internal standard in LC-MS/MS analysis effectively compensates for matrix effects and variations in sample preparation, leading to high-quality analytical data. This technical guide has provided a comprehensive overview of the properties, synthesis rationale, analytical applications, and safe handling of this compound, serving as a valuable resource for researchers and analytical scientists in the fields of food safety, environmental monitoring, and toxicology.

References

- LGC Standards.

- UPL. QuEChERS Fruits and Vegetables.

- UPL South Africa (Pty) Ltd.

- PubMed. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples.

- EURL-SRM. Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. (2019-04-28).

- Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017-01-13).

- Shimadzu.

- Journal of Separation Science. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. (2010-01-22).

- CPAchem.

- PubMed. Collision-induced mass spectrometric fragmentation of protonated dimethoate and omethoate generated by electrospray ionization. Rapid Commun Mass Spectrom. 2019 Feb 15;33(3):259-271.

- Scientific Research Publishing. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan.

- The Royal Society of Chemistry.

- MARDI. 030 - Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method.

- ODU Digital Commons. Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection.

- National Referral Laboratory. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes.

- ResearchGate. Can we use a deuterium drug as internal standard for pesticides mixture?. (2017-12-27).

- 4farmers.

- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30).

- National Center for Biotechnology Information.

- Environmental Protection Agency.

- National Center for Biotechnology Information. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. (2022-01-21).

- Google Patents. CN1039913C - Process for prodn.

- Embrapa. Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety.

- ResearchGate. Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. (2022-09-01).

-

PubChem. Omethoate. [Link]

- Veeprho.

- ResearchGate.

- Shimadzu Scientific Instruments. method 531.1.

- National Center for Biotechnology Information. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025-04-07).

- National Center for Biotechnology Information. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2021-11-01).

- National Center for Biotechnology Information. Synthesis of Deuterated Enaminones with High Isotopic Fidelity.

- ChemicalBook. N-Methylacetamide synthesis.

- Omsynth Lifesciences.

- LGC Standards.

- EURL-SRM.

- Auburn University. Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. (2022-08-06).

- ResearchGate.

- PubMed. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography.

- Semantic Scholar.

- NMR Service. 31 Phosphorus NMR.

- Food and Agriculture Organization of the United Nations.

- ACS Publications. Local Order in Fully Deuterated Liquid N-Methylacetamide (C3D7NO)

- The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-.

- Magritek. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.

Sources

- 1. veeprho.com [veeprho.com]

- 2. lcms.cz [lcms.cz]

- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. This compound | CAS 1189510-77-7 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 1189510-77-7 | LGC Standards [lgcstandards.com]

- 7. traceorganic.com [traceorganic.com]

- 8. za.uplcorp.com [za.uplcorp.com]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Collision-induced mass spectrometric fragmentation of protonated dimethoate and omethoate generated by electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long-term stability of pure standards and stock standard solutions for the determination of pesticide residues using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Omethoate | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lgcstandards.com [lgcstandards.com]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. 4farmers.com.au [4farmers.com.au]

An In-Depth Technical Guide to the Application of Omethoate-d3 in Quantitative Research

Introduction

Omethoate, the oxygen analog of the organophosphate insecticide Dimethoate, is a compound of significant interest in environmental science, food safety, and toxicology.[1][2] It functions as a potent systemic insecticide and acaricide by inhibiting the acetylcholinesterase enzyme.[3][4] Notably, Omethoate is also the primary and more toxic metabolite of Dimethoate, meaning its presence in a sample can result from either direct application or the metabolic conversion of its parent compound.[5][6] This dual origin, coupled with its heightened toxicity, makes the accurate and precise quantification of Omethoate a critical task for regulatory bodies and researchers.[7]

However, the quantitative analysis of trace-level compounds like Omethoate in complex matrices such as food, soil, or biological tissues is fraught with challenges. Sample preparation inefficiencies, matrix-induced signal suppression or enhancement in the mass spectrometer, and instrument variability can all introduce significant error, compromising data integrity.[8] To overcome these obstacles, the gold standard in modern analytical chemistry is the use of isotope dilution mass spectrometry, which relies on a stable isotope-labeled (SIL) internal standard.[9][10]

This guide provides a comprehensive technical overview of Omethoate-d3 (a deuterated form of Omethoate), detailing its fundamental role as a SIL internal standard.[11][12] We will explore the causality behind its application, provide field-proven experimental protocols, and illustrate how its use ensures the highest level of data accuracy and trustworthiness for researchers, scientists, and drug development professionals.

Part 1: The Scientific Rationale for this compound

The Challenge: Achieving Accuracy in Complex Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for trace analysis due to its high sensitivity and selectivity. Despite its power, it is susceptible to "matrix effects," where co-eluting components from the sample matrix (e.g., sugars, lipids, or salts in a fruit extract) interfere with the ionization of the target analyte in the mass spectrometer's source. This can unpredictably suppress or enhance the analyte signal, leading to inaccurate quantification. Furthermore, analyte can be lost at various stages of sample preparation, from extraction to cleanup, introducing further variability.[13]

The Solution: Isotope Dilution with this compound

This compound is chemically identical to Omethoate, with the critical exception that three of its hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[12][14] This subtle change increases its mass, allowing it to be distinguished from the native Omethoate by the mass spectrometer, but does not significantly alter its chemical and physical properties.[11][12]

When this compound is added (spiked) into a sample at the very beginning of the analytical workflow, it acts as a perfect surrogate for the analyte.[8][13] It experiences the same extraction losses and the same matrix effects. Because the ratio of the analyte to the SIL internal standard is measured, any signal fluctuation that affects both compounds is nullified. This allows for robust and accurate compensation for variations that would otherwise render the analysis unreliable.[8]

Caption: Workflow demonstrating the principle of isotope dilution using an internal standard (IS).

Key Properties of this compound as an Internal Standard

To be effective, a SIL internal standard must possess several key characteristics:

-

Isotopic Stability: The deuterium labels must be placed on non-exchangeable positions within the molecule. Placing them on carbons not adjacent to heteroatoms or carbonyl groups prevents their exchange with protons from the solvent or matrix.[11]

-

Sufficient Mass Shift: The mass difference between the labeled and unlabeled compound must be large enough (typically ≥3 amu) to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the standard.[13] this compound meets this requirement.

-

High Purity: The standard must have high chemical purity (>99%) and high isotopic enrichment (≥98%) to ensure that it does not contribute significantly to the native analyte signal.[12]

Part 2: Core Research Applications

Pesticide Residue Analysis in Food and Environmental Matrices

The most common application of this compound is in the regulatory monitoring of Omethoate residues in agricultural products and the environment.[1][15] Since Dimethoate is widely used, regulatory bodies must quantify the resulting Omethoate to ensure levels are below the established Maximum Residue Limits (MRLs).[6][7]

Exemplar Workflow: Quantification of Omethoate in Curry Leaves using QuEChERS and LC-MS/MS

This protocol is adapted from methodologies designed for the robust analysis of pesticide residues in complex plant matrices.[15]

Caption: QuEChERS sample preparation workflow for Omethoate analysis.

Step-by-Step Protocol:

-

Sample Homogenization: Weigh 10 g of a representative curry leaf sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) directly onto the sample. This step is critical and must be done at the very beginning to account for all subsequent variations.[13]

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute to ensure thorough extraction of the analytes from the matrix.

-

Salting-Out: Add a pre-packaged QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride). Shake immediately for 1 minute and then centrifuge at >3000 rcf for 5 minutes. This step separates the acetonitrile layer from the aqueous/solid matrix components.[15]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove lipids). Vortex for 30 seconds and centrifuge.

-

Final Preparation: Filter the cleaned extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Metabolism and Toxicokinetic Studies

This compound is indispensable for studying the in-vitro and in-vivo metabolism of Dimethoate to Omethoate.[5] Researchers can accurately determine kinetic parameters in systems like rat or human liver microsomes.[5] This data is vital for developing physiologically based pharmacokinetic (PBPK) models that predict the disposition of these compounds in the body and inform human health risk assessments.[5][16] In these experiments, this compound allows for precise measurement of the formed Omethoate in the presence of a complex biological matrix.

Part 3: Quantitative Methodology and Data Interpretation

LC-MS/MS Method Parameters

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity by monitoring a specific precursor ion to product ion transition for both Omethoate and this compound.

| Parameter | Setting for Omethoate | Setting for this compound | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar organophosphates. |

| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | Additives promote better peak shape and ionization efficiency. |

| Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | Organic solvent for elution from the reversed-phase column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Omethoate readily forms protonated molecules [M+H]⁺. |

| Precursor Ion (Q1) | m/z 214.0 | m/z 217.0 | Represents the [M+H]⁺ ion. The +3 Da shift for this compound is clear. |

| Product Ion (Q3) | m/z 183.0 (quantifier), m/z 125.0 (qualifier) | m/z 186.0 (quantifier), m/z 125.0 (qualifier) | These specific fragments are monitored for confident identification and quantification. |

| Collision Energy | Optimized for each transition (e.g., 10-20 eV) | Optimized for each transition (e.g., 10-20 eV) | Energy required to produce the desired fragmentation. |

Note: Specific m/z values and collision energies should be optimized for the instrument in use.[17]

Calibration and Data Interpretation

Quantification is achieved by creating a calibration curve. Standards containing known concentrations of Omethoate are prepared, and a constant concentration of this compound is added to each. The curve is generated by plotting the peak area ratio (Omethoate Area / this compound Area) against the concentration of Omethoate.

Table: The Power of Internal Standard Correction

The following table uses hypothetical data to illustrate how this compound corrects for matrix-induced signal suppression.

| Sample | Omethoate Conc. (ng/mL) | Omethoate Area (Analyte) | This compound Area (IS) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |

| Solvent Standard | 10 | 100,000 | 105,000 | 0.952 | 10.0 |

| Matrix Sample | 10 | 45,000 (~55% suppression) | 47,000 (~55% suppression) | 0.957 | 10.1 |

As shown, even with a severe 55% drop in raw signal intensity in the matrix sample, the ratio of the analyte to the internal standard remains virtually unchanged.[18] This allows for the calculation of an accurate concentration that would have been grossly underestimated without the internal standard.[8][18]

Conclusion

This compound is not merely a reagent but a critical tool that enables scientific integrity in the analysis of its unlabeled counterpart. Its application as a stable isotope-labeled internal standard is fundamental to the principles of isotope dilution mass spectrometry. By perfectly mimicking the behavior of native Omethoate through sample preparation and analysis, it provides an unparalleled ability to correct for matrix effects and procedural losses. For researchers in food safety, environmental science, and toxicology, the use of this compound is a self-validating system that transforms LC-MS/MS from a qualitative or semi-quantitative tool into a highly precise, accurate, and trustworthy quantitative technique. This ensures that data used for regulatory decisions and risk assessments is of the highest possible fidelity.

References

- Vertex AI Search. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.

- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

-

Kittaka, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Retrieved from [Link]

-

Fu, T., et al. (2014). Isotopic labeling-assisted metabolomics using LC–MS. Metabolites, 4(3), 546-563. Retrieved from [Link]

- BenchChem. (n.d.). Synthesis and Application of Deuterated 2-Hydroxydiplopterol as an Internal Standard for Mass Spectrometry- Based Quantification.

- Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Dr. Ehrenstorfer.

-

Kittaka, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Retrieved from [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Works.

- EURL-SRM. (n.d.). Metabolites of dimethoate and omethoate - Method development and pilot monitoring.

-

Abass, K., et al. (2023). Determination of enzymatic kinetics of metabolism of dimethoate and omethoate in rats and humans. Xenobiotica, 53(4), 279-287. Retrieved from [Link]

- FAO/WHO. (n.d.). Dimethoate, omethoate, and formothion (027, 055, 042) (T).

- FAO. (n.d.). Dimethoate/Omethoate/Formothion.

-

National Center for Biotechnology Information. (n.d.). Omethoate. PubChem Compound Database. Retrieved from [Link]

-

FAO/WHO. (1984). Omethoate (Pesticide residues in food: 1984 evaluations). Inchem.org. Retrieved from [Link]

-

FAO/WHO. (1971). Omethoate (WHO Pesticide Residues Series 1). Inchem.org. Retrieved from [Link]

-

Hassan, A., Zayed, S. M., & Abdel-Hamid, F. M. (1969). Metabolic pathway of dimethoate in mammals. ResearchGate. Retrieved from [Link]

-

Health Canada. (2022). Guidelines for Canadian Drinking Water Quality: Dimethoate and Omethoate. Canada.ca. Retrieved from [Link]

-

Kılıç, S., et al. (2025). Toxicological assessment of omethoate insecticide in Allium cepa L. Scientific Reports, 15, 12345. Retrieved from [Link]

- EURL-SRM. (2019). Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring.

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Omethoate: residues and dietary risk assessment report.

-

ResearchGate. (2025). Efficient profiling of dimethoate impurities via integrated platform coupling chromatography with mass spectrometry and computer-aided annotation. Retrieved from [Link]

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

-

Sahoo, S. K., et al. (2022). Simultaneous determination of dimethoate and its metabolite omethoate in curry leaf using LC‐MS/MS and risk assessment. Journal of Food Science, 87(9), 1831-1840. Retrieved from [Link]

- Veeprho. (n.d.). Omethoate Impurities and Related Compound.

-

ResearchGate. (n.d.). Typical LC-MS/MS chromatogram for the determination of dimethoate and omethoate. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Omethoate chemical review. Retrieved from [Link]

- U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.

-

ResearchGate. (n.d.). Details of tandem mass spectrometry parameters of dimethoate and omethoate. Retrieved from [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. veeprho.com [veeprho.com]

- 4. Omethoate chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 5. Determination of enzymatic kinetics of metabolism of dimethoate and omethoate in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. apvma.gov.au [apvma.gov.au]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Omethoate-d3: Properties, Applications, and Analytical Protocols

Introduction

In the landscape of modern analytical chemistry, particularly in the fields of environmental monitoring, food safety, and toxicology, the demand for precision and accuracy is paramount. The quantification of trace-level contaminants, such as pesticides, requires robust methodologies that can overcome the inherent variability of complex sample matrices. This compound, a deuterium-labeled stable isotope of the organophosphorus insecticide Omethoate, serves as a critical tool in achieving this analytical rigor.

Omethoate itself is the primary toxic metabolite of the widely used insecticide Dimethoate.[1][2] Consequently, monitoring for Omethoate is essential for assessing exposure and ensuring compliance with regulatory limits. This guide provides a comprehensive overview of the molecular characteristics of this compound and its pivotal role as an internal standard in quantitative mass spectrometry-based workflows, designed for researchers, analytical scientists, and drug development professionals who require definitive and reliable analytical results.

Core Molecular Profile of this compound

The foundational data of any analytical standard are its chemical and physical properties. This compound is precisely synthesized to serve as an ideal surrogate for its unlabeled counterpart in analytical testing. Its identity is defined by a unique molecular formula, weight, and CAS registry number.

It is important to note a common point of clarification regarding the molecular formula. While the formula for the parent compound, Omethoate, is C₅H₁₂NO₄PS[3][4][5], the formula for this compound is correctly written as C₅H₉D₃NO₄PS.[6][7][8][9] This explicitly denotes the substitution of three hydrogen atoms with deuterium on the N-methyl group. The notation C₅H₁₂NO₄PS is sometimes used in databases for the deuterated form as well, but it is less precise.[3][6] The increase in molecular weight by approximately three atomic mass units is the key physical distinction that allows it to be differentiated from the native analyte by a mass spectrometer.

| Property | Value | Source(s) |

| Chemical Name | 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | [3] |

| Molecular Formula | C₅H₉D₃NO₄PS | [6][7][8][9] |

| Molecular Weight | 216.21 g/mol | [3][6][7][8][9] |

| Accurate Mass | 216.0413 Da | [3][8] |

| CAS Number | 1189510-77-7 | [3][7][8][9][10] |

| Synonyms | Dimethoate Oxon-d3, Folimat-d3, PO-Dimethoate-d3 | [7] |

| Parent Compound | Omethoate (CAS: 1113-02-6) | [4][8] |

| Product Type | Stable Isotope Labeled Internal Standard | [8][10] |

The Scientific Rationale: Isotope Dilution Mass Spectrometry

Expertise & Experience: The Causality Behind Using this compound

The core utility of this compound lies in the principle of isotope dilution, a powerful technique for quantitative analysis. When coupled with mass spectrometry (e.g., LC-MS/MS), it provides the most accurate method for quantifying analytes in complex matrices.

The central challenge in trace analysis is not just detecting the analyte but accounting for its loss during sample processing and for signal suppression or enhancement caused by the sample matrix (matrix effects). Because this compound is chemically identical to native Omethoate, it behaves in the exact same way during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, the mass spectrometer can detect it as a distinct chemical entity.

By adding a known quantity of this compound to a sample at the very beginning of the workflow, it acts as a perfect surrogate. Any loss of the target analyte during the procedure will be mirrored by a proportional loss of the internal standard. Similarly, any matrix-induced signal suppression or enhancement will affect both the analyte and the standard equally.[11] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for a highly accurate calculation of the analyte's initial concentration, irrespective of procedural inconsistencies. This self-validating system is the cornerstone of trustworthy and reproducible results.

Caption: Conceptual workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Omethoate in Leafy Greens

This protocol describes a validated method for the determination of Omethoate in a challenging matrix like spinach using this compound as an internal standard with a UHPLC-MS/MS system.

1. Objective To accurately quantify Omethoate residues in spinach samples using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

2. Materials and Reagents

-

Standards: Omethoate analytical standard (≥98% purity), this compound internal standard (≥98% purity, ≥98% isotopic purity).[9]

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), anhydrous magnesium sulfate, sodium chloride.

-

Sample Preparation: QuEChERS extraction salts and cleanup tubes (e.g., containing PSA and C18 sorbents).

-

Equipment: Analytical balance, vortex mixer, centrifuge, volumetric flasks, autosampler vials.

3. Preparation of Solutions

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Omethoate and this compound in methanol to prepare individual stock solutions. Store at -20°C.[12]

-

Intermediate Standard Solution (10 µg/mL): Prepare a working solution of Omethoate by diluting the stock solution in methanol.

-

Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in a blank matrix extract by serially diluting the intermediate standard solution and adding a fixed amount of the IS spiking solution to each. This ensures the final concentration of this compound is constant across all calibration points (e.g., 20 ng/mL).

4. Sample Preparation Workflow

-

Homogenization: Weigh 10 g of homogenized spinach into a 50 mL centrifuge tube.

-

Spiking: Add 200 µL of the 1 µg/mL IS spiking solution to the sample, resulting in a concentration of 20 ng/g.

-

Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shaking & Centrifugation: Cap and shake vigorously for 1 minute. Centrifuge at 4,000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing PSA (to remove organic acids) and MgSO₄. Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.

-

Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Caption: Step-by-step sample preparation workflow using the QuEChERS method.

5. Instrumental Analysis: UHPLC-MS/MS Parameters

-

System: UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions.

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure confident identification and quantification.

-

Omethoate (214.0 → m/z): e.g., 214.0 → 125.9, 214.0 → 94.9

-

This compound (217.0 → m/z): e.g., 217.0 → 129.0, 217.0 → 97.9

-

6. Data Analysis and Quantification Construct a calibration curve by plotting the peak area ratio (Omethoate Area / this compound Area) against the concentration of Omethoate for the calibration standards. Apply a linear regression to the curve. Determine the concentration of Omethoate in the sample extract by calculating its peak area ratio and interpolating the concentration from the regression equation.

Synthesis and Isotopic Purity Considerations

The synthesis of this compound typically mirrors the synthesis of Omethoate, but utilizes a deuterated precursor.[13] For this compound, this involves the use of deuterated methylamine (CD₃NH₂) reacting with an appropriate phosphorylating agent.

A critical parameter for any stable isotope standard is its isotopic purity . This value represents the percentage of the compound that is fully labeled with the desired number of deuterium atoms. High isotopic purity (typically >98%) is essential to prevent signal interference at the mass of the unlabeled analyte. The isotopic purity is determined using high-resolution mass spectrometry (HRMS), which can resolve the mass differences between the different isotopologues (molecules that differ only in their isotopic composition).[14]

Conclusion

This compound is more than just a chemical; it is an enabling tool for generating high-fidelity analytical data. Its molecular properties are precisely tailored for its function as an internal standard in isotope dilution mass spectrometry. By mimicking the native analyte throughout the analytical process, it allows researchers to correct for procedural variability and matrix effects, leading to exceptionally accurate and reliable quantification. The protocols and principles outlined in this guide underscore the indispensable role of this compound in regulatory science, environmental protection, and ensuring the safety of the global food supply.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46782632, this compound. [Link]

-

Pharmaffiliates. This compound | CAS No : 1189510-77-7. [Link]

-

Omsynth Lifesciences. This compound : CAS No.1189510-77-7. [Link]

-

Wikipedia. Omethoate. [Link]

-

EU Reference Laboratories for Pesticides. Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring. [Link]

-

Shimadzu Scientific Instruments. Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. [Link]

- Google Patents. CN1039913C - Process for prodn.

-

National Center for Biotechnology Information. Quantification of non-persistent pesticides in small volumes of human breast milk with ultra-high performance liquid chromatography coupled to tandem mass-spectrometry. [Link]

-

Shimadzu Scientific Instruments. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

EU Reference Laboratories for Pesticides. Metabolites of Dimethoate and Omethoate - Method Development and Pilot Monitoring. [Link]

-

Veeprho. Omethoate Impurities and Related Compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14210, Omethoate. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. Omethoate chemical review. [Link]

-

Qmx Laboratories. Pesticide Stable Isotopes. [Link]

-

ResearchGate. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

Food and Agriculture Organization of the United Nations. Dimethoate/Omethoate/Formothion Evaluation for CCPR. [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. fao.org [fao.org]

- 3. This compound | C5H12NO4PS | CID 46782632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Omethoate - Wikipedia [en.wikipedia.org]

- 5. Omethoate | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS 1189510-77-7 | LGC Standards [lgcstandards.com]

- 9. omsynth.com [omsynth.com]

- 10. This compound | CAS 1189510-77-7 | LGC Standards [lgcstandards.com]

- 11. lcms.cz [lcms.cz]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. CN1039913C - New Technology of Omethoate Production - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

Navigating the Hazards of Omethoate-d3: An In-depth Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the material safety data sheet (MSDS) for Omethoate-d3, a deuterated organophosphate used as an analytical standard. As a Senior Application Scientist, the goal is not merely to present data but to create a framework for understanding the "why" behind safety protocols. This compound, like its parent compound Omethoate, is a potent acetylcholinesterase inhibitor, demanding rigorous adherence to safety procedures. This document is structured to empower laboratory personnel with the knowledge to handle this compound safely, manage risks effectively, and respond appropriately in case of an emergency.

Chemical Identity and Physicochemical Properties

This compound is the deuterated analog of Omethoate, an organophosphorus insecticide.[1][2] The primary use of the deuterated form is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Omethoate residues.[3] While its physical properties are nearly identical to the parent compound, its toxicological profile should be considered equally hazardous.

The core mechanism of action for Omethoate is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] By inhibiting AChE, acetylcholine accumulates in the synapse, leading to overstimulation of nerve signals and potentially severe neurotoxic effects.[2] This mechanism underpins its high acute toxicity.

Table 1: Physicochemical Properties of this compound and Omethoate

| Property | This compound | Omethoate | Source(s) |

| CAS Number | 1189510-77-7 | 1113-02-6 | [4][5] |

| Molecular Formula | C₅H₉D₃NO₄PS | C₅H₁₂NO₄PS | [5][6] |

| Molecular Weight | 216.21 g/mol | 213.19 g/mol | [5][7] |

| Appearance | White Solid (typical for neat standard) | Colorless to yellow oily liquid | [2][6] |

| Solubility | High solubility in water | Highly soluble in water | [2] |

| Vapor Pressure | 0.000033 hPa (at 20 °C for Omethoate) | 0.000033 hPa (at 20 °C) | [8] |

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary routes of exposure are inhalation, ingestion, and dermal contact, all of which can lead to systemic toxicity.[9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | 2 | Skull and crossbones | Danger | H300: Fatal if swallowed | [4] |

| Acute Toxicity, Dermal | 3 | Skull and crossbones | Danger | H311: Toxic in contact with skin | [4] |

| Acute Toxicity, Inhalation | 3 | Skull and crossbones | Danger | H331: Toxic if inhaled | [4] |

| Serious Eye Damage/Irritation | 2A | Exclamation mark | Warning | H319: Causes serious eye irritation | [4] |

| Skin Sensitization | 1 | Exclamation mark | Warning | H317: May cause an allergic skin reaction | [4] |

| Germ Cell Mutagenicity | 2 | Health hazard | Warning | H341: Suspected of causing genetic defects | [4] |

| Hazardous to the Aquatic Environment, Acute | 1 | Environment | Warning | H400: Very toxic to aquatic life | [4] |

| Hazardous to the Aquatic Environment, Chronic | 1 | Environment | Warning | H410: Very toxic to aquatic life with long lasting effects | [4] |

The high acute oral toxicity (Category 2) signifies that a very small amount ingested can be fatal.[4] The toxicity via dermal and inhalation routes is also significant.[4] As a cholinesterase inhibitor, symptoms of exposure can be delayed and may include headache, dizziness, nausea, blurred vision, muscle twitching, and in severe cases, respiratory paralysis and death.[2][10][11] The potential for skin sensitization and suspected mutagenicity necessitates stringent controls to minimize any direct contact.[4]

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is a multi-layered approach to exposure control, combining engineering controls, administrative procedures, and appropriate PPE.

Engineering Controls

-

Fume Hood: All work involving this compound, including weighing, dilution, and transfer, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[12]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling concentrated solutions. Gloves must be inspected before use and disposed of immediately if contaminated.[13]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes.[12]

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used.[9]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or failure of engineering controls, a respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency use.[13]

Caption: PPE selection workflow based on the specific task involving this compound.

First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. All personnel handling this compound must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[8][9]

Note to Physician: This product is a cholinesterase inhibitor. Atropine is antidotal. Pralidoxime (2-PAM) may be effective as an adjunct to atropine. Treat symptomatically.[2]

Accidental Release Measures

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.

-

Large Spills: Evacuate the area immediately. Alert others and contact the institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment. Prevent the spill from entering drains or waterways due to its high aquatic toxicity.[9][10]

Handling, Storage, and Disposal

Proper handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Protocol

-

Preparation: Before starting work, ensure the fume hood is functioning correctly, and all necessary PPE and spill cleanup materials are readily available.

-

Weighing: If handling the solid form, weigh the smallest amount necessary for the experiment. Use a dedicated spatula and weighing paper.

-

Solution Preparation: Add the solvent to the container with this compound slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard pictograms.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]

Storage

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and alkalis.[14]

-

Keep the container tightly closed and store locked up in a designated, secure location accessible only to authorized personnel.[8][9]

-

The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[3]

Disposal

-

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[10]

Toxicological Profile

Understanding the toxicology of Omethoate is crucial for appreciating the severity of the hazards it presents.

-

Acute Toxicity: Omethoate has high acute oral toxicity and moderate to high dermal and inhalation toxicity.[15] The oral LD50 in rats is in the range of 20-50 mg/kg.[2]

-

Mechanism: As an organophosphate, it acts as an irreversible inhibitor of acetylcholinesterase, leading to cholinergic crisis.[1][2]

-

Chronic Effects: Repeated low-level exposure can lead to chronic inhibition of cholinesterase.

-

Genotoxicity: Omethoate is not considered to be genotoxic based on several in vitro and in vivo studies.[15] However, the SDS for the deuterated compound includes a warning for suspected genetic defects (H341), indicating that caution is warranted.[4]

-

Neurotoxicity: Studies have shown that Omethoate does not cause delayed neurotoxicity in hens.[15][16]

-

Reproductive and Developmental Effects: Studies in rats and rabbits showed maternal and fetal toxicity at certain dose levels but no evidence of teratogenicity.[15][16]

This guide serves as a foundational document for the safe handling of this compound. It is imperative that researchers supplement this information with institution-specific safety protocols and training. A proactive and informed approach to safety is the most effective tool in preventing laboratory accidents and ensuring the well-being of all personnel.

References

-

NHMRC. (n.d.). Omethoate | Australian Drinking Water Guidelines. National Health and Medical Research Council. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2015). Omethoate Chemical Review. APVMA. Retrieved from [Link]

-

INCHEM. (n.d.). Omethoate (WHO Pesticide Residues Series 5). International Programme on Chemical Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

CPAchem. (2023, January 13). Safety data sheet: Omethoate. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Omethoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Omethoate. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound | CAS No : 1189510-77-7. Retrieved from [Link]

-

UPL South Africa (Pty) Ltd. (2020, June). MATERIAL SAFETY DATA SHEET: FOLIMAT 800 SL. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS OMETHOATE. Retrieved from [Link]

-

Capot Chemical. (2025, December 22). Material safety data sheet: Omethoate-d6. Retrieved from [Link]

Sources

- 1. Understanding Omethoate [cnagrochem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Omethoate | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1189510-77-7 | LGC Standards [lgcstandards.com]

- 7. This compound | C5H12NO4PS | CID 46782632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 4farmers.com.au [4farmers.com.au]

- 11. 4farmers.com.au [4farmers.com.au]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. capotchem.com [capotchem.com]

- 14. za.uplcorp.com [za.uplcorp.com]

- 15. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 16. 344. Omethoate (WHO Pesticide Residues Series 5) [inchem.org]

Synthesis and preparation of Omethoate-d3

An In-depth Technical Guide to the Synthesis and Preparation of Omethoate-d3

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis and preparation of this compound (O,O-dimethyl S-[2-(methyl-d3-amino)-2-oxoethyl] phosphorothioate). This compound serves as an indispensable internal standard for the quantitative analysis of Omethoate, a systemic organophosphate insecticide and acaricide, in complex matrices such as environmental and biological samples.[1][2] The introduction of a stable isotopic label allows for precise quantification via isotope dilution mass spectrometry, mitigating matrix effects and improving analytical accuracy.[3][4] This document details a robust synthetic strategy, proceeding from the preparation of the critical deuterated intermediate, methyl-d3-amine, through to the final coupling reaction and rigorous analytical characterization of the final product. The protocols are designed for researchers, analytical scientists, and professionals in drug and pesticide development, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Isotopic Labeling

Omethoate, the oxygen analog of Dimethoate, is a potent acetylcholinesterase inhibitor used in agriculture.[1] Its monitoring in food and the environment is critical for regulatory compliance and human safety assessment. Stable isotope dilution analysis is the gold standard for quantitative mass spectrometry, requiring a high-purity, isotopically labeled analog of the analyte to serve as an internal standard.[3]

The synthesis of this compound, specifically labeled on the N-methyl group (IUPAC Name: 2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide[5]), offers several advantages:

-

Chemical Stability: The C-D bond is stronger than the C-H bond, making the deuterium label highly resistant to exchange under typical chromatographic and physiological conditions.[6]

-

Mass Shift: A +3 Da mass shift provides a clear distinction from the unlabeled native analyte in mass spectrometric analysis, preventing signal overlap.[5]

-

Minimal Chromatographic Shift: The isotopic substitution has a negligible effect on the compound's polarity and retention time, ensuring it co-elutes with the native analyte for optimal analytical performance.

This guide outlines a logical and efficient retrosynthetic approach to achieve a high level of isotopic enrichment and chemical purity.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically deconstructed into two primary precursors. The chosen strategy focuses on preparing a key deuterated amine and coupling it with a suitable organophosphate electrophile. This approach provides a convergent and high-yielding pathway.

Caption: Retrosynthetic analysis of this compound.

An alternative, and often more practical, laboratory-scale approach involves the reaction of a phosphorothioyl chloride with the deuterated amine. This guide will focus on the synthesis of two key intermediates: (I) Methyl-d3-amine hydrochloride and (II) 2-Chloro-N-(methyl-d3)-acetamide , which can then be used in the final coupling step.

Synthesis of Key Deuterated Intermediate: Methyl-d3-amine Hydrochloride (CD₃NH₂·HCl)

The synthesis of high-purity methyl-d3-amine is paramount to achieving high isotopic enrichment in the final product. Traditional methods using highly reactive deuterated methylating agents often suffer from over-methylation, yielding di-(d6) and tri-(d9) methylated byproducts that are difficult to separate.[7] The following three-step method, utilizing a doubly protected benzylamine precursor, is designed to circumvent this issue and provide excellent control over mono-deuteromethylation.[8][9]

Caption: Synthetic workflow for Methyl-d3-amine HCl.

Detailed Experimental Protocol

Step 1: N-Deuteromethylation of Boc-benzylamine

-

Under an inert nitrogen atmosphere, add Boc-protected benzylamine (1.0 eq) to a flask containing anhydrous N,N-Dimethylformamide (DMF).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture for 30 minutes at 0°C.

-

Add a solution of methyl-d3 p-toluenesulfonate (TsOCD3, 1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0°C with a saturated aqueous solution of ammonium chloride.

-

Extract the product into ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure N-Boc-N-benzyl-methyl-d3-amine.[9]

Step 2: Boc Group Deprotection

-

Dissolve the purified product from Step 1 (1.0 eq) in ethyl acetate.

-

Cool the solution to 0°C.

-

Add a solution of hydrochloric acid in ethyl acetate (e.g., 3 M) dropwise.

-

Allow the mixture to warm to room temperature and stir until TLC confirms the complete removal of the Boc protecting group.

-

Concentrate the mixture under reduced pressure to yield N-benzyl-methyl-d3-amine hydrochloride as a solid.[9]

Step 3: Debenzylation to Yield Methyl-d3-amine Hydrochloride

-